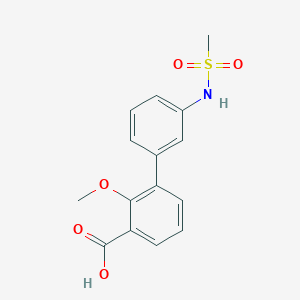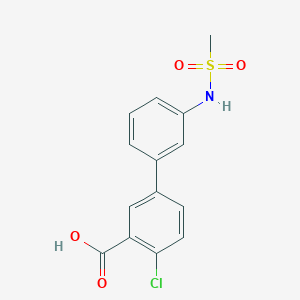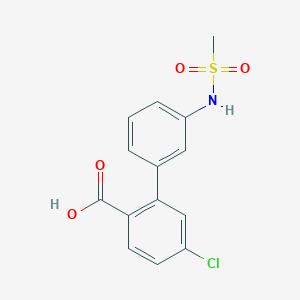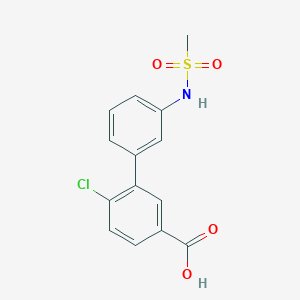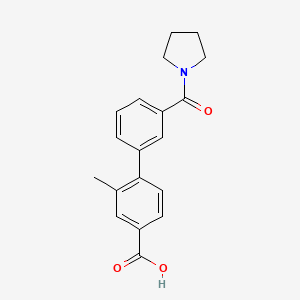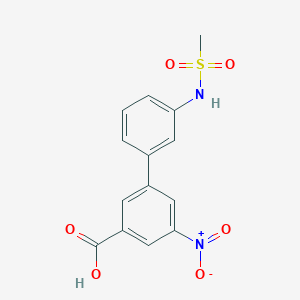
3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid (MSA-5-NB) is an organic compound belonging to the nitrobenzoic acid family. It is a white or off-white crystalline solid with a melting point of 138-140°C. It is soluble in water and has a molecular weight of 307.35 g/mol. MSA-5-NB is often used in scientific research applications, such as in the synthesis of other compounds, as a biochemical and physiological reagent, and as a laboratory experiment reagent.
Aplicaciones Científicas De Investigación
3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 3-methylsulfonylaminophenyl-5-nitrobenzyl chloride and 3-methylsulfonylaminophenyl-5-nitrobenzyl bromide. It has also been used as a biochemical and physiological reagent, as it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR).
Mecanismo De Acción
3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% is an inhibitor of DHFR, an enzyme involved in the metabolism of folates. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is a necessary cofactor for the synthesis of nucleic acids. 3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% binds to the active site of DHFR, blocking its ability to catalyze the reduction of dihydrofolate to tetrahydrofolate.
Biochemical and Physiological Effects
3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the enzyme DHFR, which can lead to a decrease in the production of tetrahydrofolate. This can lead to an accumulation of dihydrofolate, which can interfere with the synthesis of nucleic acids. This can have a variety of biochemical and physiological effects, such as a decrease in the production of DNA, RNA, and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. It is also a potent inhibitor of DHFR, which makes it useful for studying the effects of DHFR inhibition. However, 3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic in high concentrations, so it must be used with caution.
Direcciones Futuras
There are many potential future directions for research involving 3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95%. It could be used in the synthesis of other compounds, such as 3-methylsulfonylaminophenyl-5-nitrobenzyl sulfonates. Additionally, it could be used to study the effects of DHFR inhibition on other biochemical and physiological processes, such as DNA replication and gene expression. Finally, it could be used to study the effects of DHFR inhibition on drug metabolism and drug toxicity.
Métodos De Síntesis
3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid, 95% can be synthesized from 3-nitrobenzaldehyde and 3-methylsulfonylaminophenol using a condensation reaction. The reaction is catalyzed by hydrochloric acid and takes place at room temperature. The product is then purified by recrystallization.
Propiedades
IUPAC Name |
3-[3-(methanesulfonamido)phenyl]-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-23(21,22)15-12-4-2-3-9(6-12)10-5-11(14(17)18)8-13(7-10)16(19)20/h2-8,15H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJLUIJKDFFKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692085 |
Source


|
| Record name | 3'-[(Methanesulfonyl)amino]-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylsulfonylaminophenyl)-5-nitrobenzoic acid | |
CAS RN |
1261979-46-7 |
Source


|
| Record name | 3'-[(Methanesulfonyl)amino]-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

